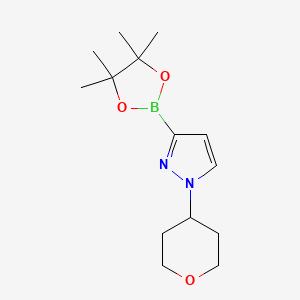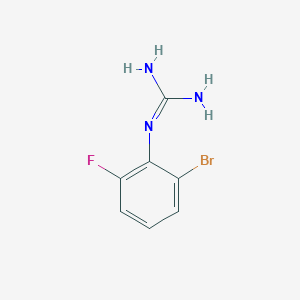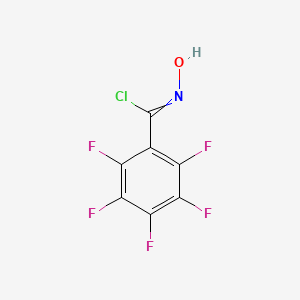
2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride is a chemical compound with the molecular formula C7HClF5NO. It is known for its unique structure, which includes five fluorine atoms attached to a benzene ring, making it highly electronegative and reactive. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For higher efficiency and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the highly electronegative fluorine atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding acids and bases.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Typically, oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with fewer oxygen atoms or altered functional groups.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: In the development of fluorinated compounds for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride exerts its effects involves:
Electrophilic Substitution: The highly electronegative fluorine atoms make the compound an excellent electrophile, facilitating various substitution reactions.
Molecular Targets: It can interact with nucleophilic sites on other molecules, leading to the formation of new chemical bonds.
Pathways Involved: The compound can participate in pathways involving nucleophilic attack, oxidation, and reduction, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: A precursor in the synthesis of 2,3,4,5,6-Pentafluoro-N-hydroxybenzimidoyl Chloride.
2,3,4,5,6-Pentafluorophenylacetic Acid: Another fluorinated compound with similar reactivity.
2,3,4,5,6-Pentafluorobenzoyl Chloride: Shares the pentafluorobenzene core structure.
Uniqueness
This compound is unique due to its combination of a hydroxylamine group and a chlorinated imidoyl structure, which imparts distinct reactivity and applications compared to other fluorinated compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7HClF5NO |
|---|---|
Molecular Weight |
245.53 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7HClF5NO/c8-7(14-15)1-2(9)4(11)6(13)5(12)3(1)10/h15H |
InChI Key |
ZSFKQXQDJHJHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



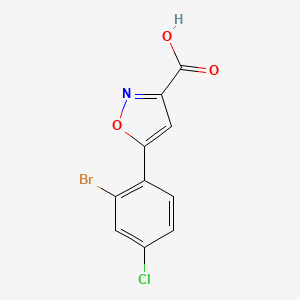
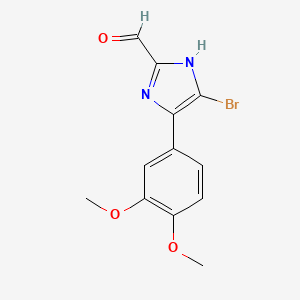
![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)
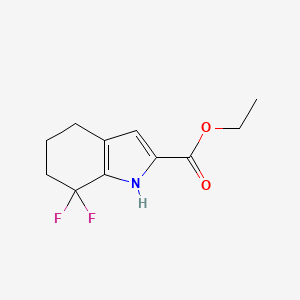
![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)
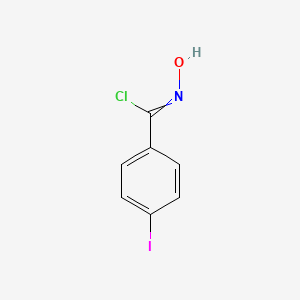
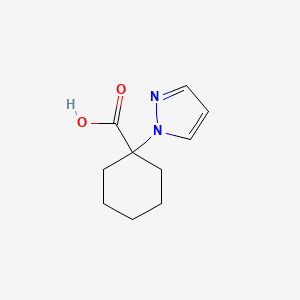
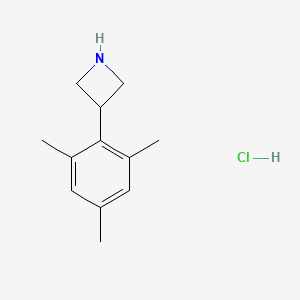
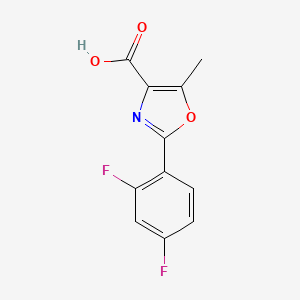
![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)

